molecular formula C8H10F2O B6180992 {7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol CAS No. 2613385-60-5

{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol

Cat. No.: B6180992
CAS No.: 2613385-60-5
M. Wt: 160.2
InChI Key:
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Description

{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol is a chemical compound with the molecular formula C8H10F2O and a molecular weight of 160.16 g/mol This compound is characterized by its tricyclic structure, which includes two fluorine atoms and a hydroxyl group attached to the methanol moiety

Preparation Methods

The synthesis of {7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the tricyclic core structure, which can be derived from readily available starting materials such as norbornene derivatives.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of functionalized derivatives of the original compound.

Scientific Research Applications

{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol can be compared with other similar compounds, such as:

    7,7-dichlorobicyclo[4.1.0]heptane: This compound has a similar tricyclic structure but contains chlorine atoms instead of fluorine.

    7,7-difluorobicyclo[2.2.1]heptane:

The uniqueness of this compound lies in its combination of fluorine atoms and a hydroxyl group within a tricyclic framework, which imparts specific chemical and biological properties that are not observed in its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol involves the conversion of a cyclohexene derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium fluoride", "Methanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Bromination of cyclohexene with bromine in acetic acid to form 1-bromo-1-cyclohexene", "Addition of sodium fluoride to 1-bromo-1-cyclohexene in diethyl ether to form 1-fluoro-1-cyclohexene", "Reduction of 1-fluoro-1-cyclohexene with sodium borohydride in methanol to form 1-cyclohexenemethanol", "Conversion of 1-cyclohexenemethanol to 7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-ylmethanol through a series of reactions involving hydrochloric acid, sodium hydroxide, and water" ] }

CAS No.

2613385-60-5

Molecular Formula

C8H10F2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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